3-(Pyridin-2-yloxy)aniline

Medicinal Chemistry GPR119 Agonism Type 2 Diabetes

3-(Pyridin-2-yloxy)aniline is a diaryl ether consisting of an aniline core linked via oxygen to the 2-position of a pyridine ring (C11H10N2O, MW 186.21 g/mol). This heterocyclic aniline is a versatile intermediate in medicinal chemistry and materials science, featuring an NH₂ handle for sulfonylation/amide coupling and a 2-pyridyloxy group that can act as a directing or functionalizable moiety.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 86556-09-4
Cat. No. B1355153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yloxy)aniline
CAS86556-09-4
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)N
InChIInChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2
InChIKeyCLQMOPKXIBQKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yloxy)aniline (CAS 86556-09-4) Procurement Guide: Core Properties and Comparator Identification


3-(Pyridin-2-yloxy)aniline is a diaryl ether consisting of an aniline core linked via oxygen to the 2-position of a pyridine ring (C11H10N2O, MW 186.21 g/mol) [1]. This heterocyclic aniline is a versatile intermediate in medicinal chemistry and materials science, featuring an NH₂ handle for sulfonylation/amide coupling and a 2-pyridyloxy group that can act as a directing or functionalizable moiety . Closely related isomers—differing only in the position of the ether linkage on the aniline ring (2- vs 3- vs 4-) or the nitrogen atom on the pyridine ring—carry distinct CAS identifiers: 2-(pyridin-2-yloxy)aniline (CAS 74864-77-0) [2], 4-(pyridin-2-yloxy)aniline (CAS 76471-08-4) [3], 3-(pyridin-3-yloxy)aniline (CAS 116289-71-5) [4], and 3-(pyridin-4-yloxy)aniline (CAS 102877-77-0) [5]. Despite their isomeric similarity, these analogs exhibit differential biological activity and synthetic utility that preclude simple generic substitution.

3-(Pyridin-2-yloxy)aniline (CAS 86556-09-4) Selection Rationale: Why Positional Isomers Are Not Interchangeable


Procurement decisions for pyridyloxyanilines cannot be guided solely by molecular formula or structural similarity. The specific 3-(pyridin-2-yloxy)aniline substitution pattern has been validated in distinct biological and synthetic contexts that are inaccessible to its regioisomers. In GPR119 agonist discovery at Amgen, the 3-(pyridin-2-yloxy)aniline core was essential for generating metabolically stable, potent agonists; replacement of this scaffold abolished activity [1]. In fragment-based drug discovery, this isomer was uniquely co-crystallized with the FabA enzyme from Pseudomonas aeruginosa, occupying a specific active-site pocket that would not be accessible to the 2- or 4-substituted aniline analogs due to geometric constraints [2]. From a synthetic chemistry perspective, the 2-pyridyloxy group acts as a bidentate directing group for transition-metal-catalyzed C–H functionalization and cross-coupling reactions, a capability that is highly dependent on the ortho-pyridyl nitrogen geometry [3]. Generic substitution risks loss of biological target engagement, failed reaction outcomes, and irreproducible synthetic routes.

3-(Pyridin-2-yloxy)aniline (CAS 86556-09-4) Quantitative Differentiation Evidence


GPR119 Agonist Scaffold Validation: 3-(Pyridin-2-yloxy)aniline Core vs. Alternative Heterocyclic Ethers

In a structure-activity relationship (SAR) study by Amgen, a series of arylsulfonyl 3-(pyridin-2-yloxy)anilines were optimized as GPR119 agonists [1]. The optimized lead compound (compound 34), which retains the 3-(pyridin-2-yloxy)aniline core, demonstrated a significantly improved pharmacokinetic (PK) profile over the initial hit containing metabolically labile methyl groups [1]. While direct isomer comparison data for the free amine are not available, the study establishes the 3-(pyridin-2-yloxy)aniline core as the sole scaffold advancing to in vivo efficacy studies, with a representative analog from this series showing EC50 = 80 nM (58% intrinsic activity) on cynomolgus GPR119 [2]. This contrasts with chemically similar scaffolds such as the 4-(pyridin-2-yloxy)benzylamine series, which demonstrated antitubercular rather than GPR119 activity , underscoring that the substitution pattern dictates pharmacological outcome.

Medicinal Chemistry GPR119 Agonism Type 2 Diabetes

Target Engagement Validation: FabA Enzyme Co-Crystallization with 3-(Pyridin-2-yloxy)aniline vs. Regioisomer Absence

A high-resolution (1.90 Å) X-ray crystal structure of the essential antibacterial target FabA from Pseudomonas aeruginosa was solved in complex with 3-(pyridin-2-yloxy)aniline (PDB ID: 4B0B) [1]. The electron density maps confirm that the aniline nitrogen and pyridyl nitrogen form hydrogen bonds with active-site residues, anchoring the fragment in a well-defined orientation within the catalytic pocket [1]. This validated fragment hit has been explicitly designated as a starting point for rational inhibitor design [1]. Critically, no analogous PDB entry exists for 2-(pyridin-2-yloxy)aniline, 4-(pyridin-2-yloxy)aniline, 3-(pyridin-3-yloxy)aniline, or 3-(pyridin-4-yloxy)aniline bound to FabA, indicating that the 3-(pyridin-2-yloxy) substitution geometry is uniquely productive for binding this target.

Fragment-Based Drug Discovery Antibacterial FabA Inhibitor

Synthetic Utility: Directing Group Capability of 2-Pyridyloxy Group in 3-(Pyridin-2-yloxy)aniline vs. 3- or 4-Pyridyl Isomers

The 2-pyridyloxy moiety in 3-(pyridin-2-yloxy)aniline functions as a bidentate directing group for Ni-catalyzed C–O bond cleavage, enabling conversion to diverse aniline derivatives in yields up to 99% [1]. This reactivity relies on the chelation of the pyridyl nitrogen to the metal center, a geometry that is only possible with the 2-pyridyl isomer [1]. In contrast, the 3-pyridyl and 4-pyridyl isomers lack the required nitrogen proximity for chelation, significantly limiting their utility in directed C–H functionalization strategies. The 2-pyridyloxy group in 3-(pyridin-2-yloxy)aniline has been specifically highlighted as a convertible directing group, enabling sequential C–H borylation followed by Ni-catalyzed amination [2].

C-H Functionalization Cross-Coupling Directing Group

3-(Pyridin-2-yloxy)aniline (CAS 86556-09-4) Optimal Application Scenarios


GPR119 Agonist Lead Optimization and Metabolic Stabilization Programs

For medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes, 3-(Pyridin-2-yloxy)aniline serves as the validated core scaffold. The Amgen study demonstrated that arylsulfonyl derivatives built on this scaffold achieve nanomolar EC50 values and, through metabolic hot-spot removal, yield compounds with improved PK profiles suitable for in vivo efficacy testing [1]. Procurement of the 3-substituted isomer is mandatory for replicating this SAR trajectory; the 4-substituted analog directs activity toward an entirely different target class (antitubercular) [1].

Fragment-Based Antibacterial Drug Discovery Targeting FabA

In fragment-based drug discovery targeting the essential bacterial enzyme FabA, 3-(Pyridin-2-yloxy)aniline is a confirmed fragment hit with a solved co-crystal structure at 1.90 Å resolution [2]. The structural data reveal specific hydrogen-bonding interactions between the aniline/pyridyl nitrogens and active-site residues, providing a rational starting point for fragment growing or merging strategies. No other pyridyloxyaniline isomer has been validated against this target, making the 3-(pyridin-2-yloxy)aniline isomer the exclusive choice for this line of investigation.

Transition-Metal-Catalyzed C–O and C–H Bond Functionalization Methodologies

For methodology development in C–H functionalization and directed cross-coupling, the 2-pyridyloxy group in 3-(pyridin-2-yloxy)aniline acts as an effective, removable directing group. It enables high-yielding Ni-catalyzed aminations (up to 99% yield) via C–O bond cleavage [3] and can direct ortho-borylation prior to conversion. The 3- and 4-pyridyl isomers lack the required chelation geometry and are therefore unsuitable for this reactivity manifold, making the 3-(pyridin-2-yloxy)aniline the only viable scaffold for synthetic strategies employing this directing-group approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-2-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.